molecular formula C12H7ClF6N4S B2818341 3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 672951-89-2

3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine

Cat. No. B2818341
CAS RN: 672951-89-2
M. Wt: 388.72
InChI Key: AFFJSYPFSHOUND-UHFFFAOYSA-N
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Description

“3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine” is complex and includes several key components. It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps. For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products. It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Scientific Research Applications

Chemical Biology

These applications highlight the versatility and potential of 3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine in various scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound . If you need further details or have other queries, feel free to ask! 😊

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine” and similar compounds may have significant potential for future development in the agrochemical and pharmaceutical industries.

properties

IUPAC Name

3-chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF6N4S/c13-7-3-6(12(17,18)19)4-20-10(7)23-5-21-11(22-23)24-2-1-8(14)9(15)16/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFJSYPFSHOUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=NC(=N2)SCCC(=C(F)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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